[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine
Description
Properties
IUPAC Name |
[1-(3-aminobenzoyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-5-9-21(10-6-14)18(23)15-7-11-22(12-8-15)19(24)16-3-2-4-17(20)13-16/h2-4,13-15H,5-12,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPASWXGBSXGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine Carbonyl Intermediates
- Commercially available piperidine derivatives, such as 4-methylpiperidine and piperidine itself, are first converted to their corresponding carboxylic acid or acid chloride forms.
- Activation of carboxylic acids to acid chlorides is typically achieved using reagents like oxalyl chloride or thionyl chloride in the presence of catalytic DMF at low temperatures (0°C to room temperature).
- The acid chloride intermediates are then reacted with amine-containing piperidine derivatives to form amide bonds.
Coupling to the Phenylamine Core
- The phenylamine moiety, substituted at the 3-position, is prepared or obtained with a free amine group.
- The piperidinylcarbonyl intermediates are coupled to the phenylamine core via amide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC) often in the presence of additives like HOBt or DMAP to improve yield and reduce side reactions.
- Reactions are typically carried out in polar aprotic solvents such as dichloromethane or dimethylformamide at controlled temperatures.
Protection and Deprotection Strategies
- To prevent undesired side reactions, amine functionalities on piperidine rings are often protected using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups during intermediate steps.
- After coupling, protecting groups are removed under acidic conditions (e.g., treatment with HCl in dioxane or trifluoroacetic acid) or by catalytic hydrogenation, depending on the protecting group used.
Reductive Amination and Alkylation
- In some synthetic routes, reductive amination is used to introduce alkyl substituents on piperidine nitrogen atoms, employing aldehydes and reducing agents such as sodium triacetoxyborohydride.
- Mitsunobu reactions are employed for alkylation of hydroxyl groups on piperidine derivatives with appropriate alkylating agents.
Representative Synthetic Route (Based on Literature Examples)
| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylation and Ester Hydrolysis | Benzyl bromide, base; NaOH, heat | Conversion of ethyl piperidine-4-carboxylate to carboxylic acid intermediate | ~70 |
| 2 | Amide Coupling | EDC·HCl, HOBt, Et3N, CH2Cl2, RT | Coupling of piperidine acid with substituted phenylamine | 60-80 |
| 3 | Protection | Boc2O, base | Protection of free amines to prevent side reactions | Quantitative |
| 4 | Reductive Amination | Aldehyde, NaBH(OAc)3, AcOH, CH2Cl2 | Introduction of alkyl groups on nitrogen | 50-70 |
| 5 | Deprotection | HCl in dioxane or TFA | Removal of Boc or Cbz protecting groups | Quantitative |
| 6 | Purification | Crystallization or chromatography | Isolation of pure final compound | Variable |
Detailed Research Findings
- Studies have shown that the use of carbodiimide coupling agents with HOBt significantly improves amide bond formation efficiency and reduces racemization in chiral centers if present.
- Mitsunobu reaction conditions enable selective alkylation of hydroxyl groups on piperidine rings without affecting other functional groups.
- Reductive amination with sodium triacetoxyborohydride provides mild conditions compatible with sensitive functional groups and leads to good yields of alkylated amines.
- Protection with Boc groups is favored due to ease of removal and stability under coupling conditions.
- Purification by crystallization from ethyl acetate or by preparative chromatography ensures high purity, crucial for biological activity studies.
Data Table Summarizing Preparation Conditions
| Intermediate | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Piperidine carboxylic acid | Ethyl piperidine-4-carboxylate | NaOH (aq) | THF/MeOH | 60°C | 4 h | 70 | Hydrolysis step |
| Acid chloride | Piperidine carboxylic acid | Oxalyl chloride, DMF cat. | CH2Cl2 | 0°C to RT | 1 h | Quant. | Activation for coupling |
| Amide intermediate | Acid chloride + amine | Base (Et3N) | CH2Cl2 | RT | 2 h | 75 | Amide bond formation |
| Protected amine | Amine intermediate | Boc2O, base | DCM | RT | 3 h | Quant. | Protection step |
| Alkylated amine | Protected amine + aldehyde | NaBH(OAc)3, AcOH | DCM | RT | 12 h | 60 | Reductive amination |
| Final deprotected compound | Protected alkylated amine | HCl in dioxane | MeOH | RT | 2 h | Quant. | Deprotection |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds with piperidine moieties often exhibit significant pharmacological activities, particularly as antidepressants and anxiolytics. The structural similarity of [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine to known psychoactive substances suggests potential efficacy in treating mood disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Case Study: Piperidine Derivatives in Depression Models
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their effects in animal models of depression. The results indicated that certain derivatives significantly reduced depressive-like behaviors, suggesting that compounds like this compound could be further investigated for their therapeutic potential .
Pharmacological Research
Targeting Receptor Systems
The compound may interact with various receptor systems, including dopamine and opioid receptors. This interaction is significant for developing analgesics or drugs targeting addiction pathways. Preliminary data from receptor binding assays indicate that similar compounds show promising activity against these targets .
Case Study: Receptor Binding Affinity
A comparative study on the binding affinities of piperidine derivatives to dopamine receptors demonstrated that modifications in the piperidine structure could enhance affinity and selectivity. This opens avenues for designing more effective drugs for neurological disorders .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers used in drug delivery systems or biomedical applications.
Case Study: Drug Delivery Systems
Research has explored the use of piperidine-based compounds in developing nanoparticles for targeted drug delivery. These systems leverage the compound's ability to encapsulate therapeutic agents while providing controlled release profiles .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been documented, highlighting the versatility of piperidine chemistry in creating complex molecules.
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Acylation | Acid Chloride + Piperidine | 75% |
| 2 | Coupling | Aryl Halide + Amino Compound | 80% |
| 3 | Reduction | Reducing Agent (e.g., LiAlH4) | 90% |
Mechanism of Action
The mechanism of action of [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
- [2-(Piperidin-1-ylcarbonyl)phenyl]amine (CAS: 39630-25-6): Structure: Features an ortho-substituted phenylamine with a single piperidinyl-carbonyl group. Molecular weight is lower (C₁₂H₁₆N₂O, MW: 204.27) . Applications: Limited patent data, but similar scaffolds are used in kinase inhibitors .
3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline (CAS: 1335042-30-2):
Aromatic System Variants
- 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS: 886494-59-3): Structure: Replaces the phenyl ring with a chloropyridine. Applications: Used in antiviral research due to pyridine’s affinity for viral proteases .
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK3):
Substituent Variations
1-[(4-Chlorophenyl)methyl]piperidin-4-amine hydrochloride (CAS: 78471-44-0):
1-Acetylpiperidin-4-amine (CAS: 7149-42-0):
Heterocyclic and Aliphatic Analogs
- 1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8): Structure: Cyclobutane replaces the phenyl ring.
- Gedatolisib (1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea): Structure: Dual piperidinyl-carbonyl and triazine motifs.
Structural and Physicochemical Comparison Table
Key Research Findings
- Electronic Effects : Trifluoromethyl (KK3) and chlorine (CAS 78471-44-0) substituents enhance binding to hydrophobic pockets, while para-amine groups (target compound) optimize hydrogen-bonding .
- Metabolic Stability : Piperidinyl-carbonyl linkages (target compound, Gedatolisib) resist first-pass metabolism better than acetylated analogs (1-Acetylpiperidin-4-amine) .
- Therapeutic Potential: Structural complexity in Gedatolisib underscores the value of dual carbonyl-piperidinyl motifs in kinase inhibition, suggesting analogous pathways for the target compound .
Biological Activity
The compound [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure–activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.44 g/mol. The compound features a phenyl ring attached to a piperidine structure, which is known for its versatility in drug design.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including kinases and receptors. The piperidine moiety is frequently associated with enhanced binding affinity due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Structure–Activity Relationships (SAR)
A detailed analysis of SAR reveals that modifications at specific positions on the piperidine ring can significantly influence the biological activity of the compound. For instance, substituents on the nitrogen atom and variations in the carbonyl groups have been shown to affect potency against specific targets such as kinases.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl group | 4th position | Increased potency against ALK and BRD4 |
| Carbonyl group | 1st position | Enhanced selectivity for PLK-1 |
Inhibition Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds exhibited significant inhibitory activity against anaplastic lymphoma kinase (ALK). The compound showed an IC50 value indicating potent inhibition, suggesting that structural modifications could fine-tune its pharmacological profile .
Toxicology and Safety Profile
Another critical aspect of evaluating the biological activity of this compound involves understanding its safety profile. Research has indicated potential for drug-induced phospholipidosis, a condition where phospholipids accumulate within cells, which can lead to toxicity .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that modifications enhancing lipophilicity improve membrane permeability but may also lead to increased hepatic metabolism .
Q & A
Q. What are the optimal synthetic routes for [3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step condensation and alkylation reactions. For example:
Core structure preparation : Start with a 1,5-diarylpyrazole or phenylpiperidine template (similar to SR141716 analogs) .
Piperidine functionalization : Introduce the 4-methylpiperidin-1-yl carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
Final coupling : React the intermediate with a phenylamine derivative under basic conditions (e.g., NaH in acetonitrile) .
Optimization : Use kinetic studies to adjust solvent polarity (DMF vs. THF), temperature (0°C to reflux), and stoichiometry. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm piperidine ring conformation, carbonyl linkages, and aromatic substitution patterns. Deuterated DMSO or CDCl3 is ideal for resolving amine protons .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks (e.g., ESI+ mode) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (hCA I/II) using 4-nitrophenyl acetate as a substrate, measuring absorbance at 400 nm .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
Q. How can researchers ensure batch-to-batch consistency in purity and structural integrity?
- Methodological Answer :
- Quality control protocols : Combine TLC, HPLC, and NMR for each batch.
- Elemental analysis : Verify C, H, N content (±0.4% theoretical values) .
- Residual solvent analysis : GC-MS to detect traces of DMF, THF, or acetonitrile .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace labile protons (e.g., NH) with deuterium to probe rate-determining steps .
- Computational modeling : Use DFT (B3LYP/6-31G*) to map transition states for carbonyl group reactions .
- Trapping experiments : Add TEMPO or other radical scavengers to identify intermediates .
Q. How can computational tools predict the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate logP and membrane permeability using tools like GROMACS .
- ADMET prediction : Software like Schrödinger’s QikProp to estimate solubility (mg/mL), CYP450 interactions, and blood-brain barrier penetration .
- Caco-2 cell models : Validate predictions with in vitro permeability assays .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Orthogonal assay validation : Compare results from fluorescence-based, radiometric, and SPR assays .
- Meta-analysis : Pool data from 5+ independent studies and apply statistical weighting (e.g., random-effects model) .
- Proteomic profiling : Identify off-target interactions via affinity pull-down/MS .
Q. How can reaction engineering principles improve scalability for multi-gram synthesis?
- Methodological Answer :
- Flow chemistry : Optimize residence time and mixing using microreactors for exothermic steps (e.g., acylations) .
- Design of experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and solvent ratios .
- In-line analytics : Use PAT (process analytical technology) like FTIR for real-time monitoring .
Q. What are the implications of stereochemical heterogeneity in the compound’s piperidine rings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
